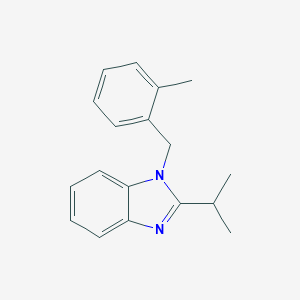
4-Methoxy-benzoic acid isobutylidene-hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-benzoic acid isobutylidene-hydrazide, also known as isoniazid, is a synthetic compound that is used as an antibiotic drug to treat tuberculosis. It was first synthesized in 1951 by Paul Ehrlich and is considered one of the most important drugs in the history of medicine. Isoniazid is a prodrug that is activated by the enzyme KatG in Mycobacterium tuberculosis, the bacteria that causes tuberculosis. Once activated, it inhibits the synthesis of mycolic acid, which is essential for the bacterial cell wall, leading to the death of the bacteria.
作用機序
Isoniazid is activated by the enzyme KatG in Mycobacterium tuberculosis, which converts it into a reactive compound that can bind to and inhibit the enzyme InhA. InhA is responsible for the synthesis of mycolic acid, which is essential for the bacterial cell wall. Inhibition of InhA leads to the death of the bacteria.
Biochemical and Physiological Effects:
Isoniazid has been shown to have a number of biochemical and physiological effects. It can induce oxidative stress in bacteria, which can lead to the production of reactive oxygen species and damage to cellular components. In addition, 4-Methoxy-benzoic acid isobutylidene-hydrazide can inhibit the activity of certain enzymes involved in the metabolism of hydrazides, leading to the accumulation of toxic metabolites.
実験室実験の利点と制限
Isoniazid has a number of advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying bacterial cell wall synthesis. It is also relatively inexpensive and widely available. However, 4-Methoxy-benzoic acid isobutylidene-hydrazide has some limitations. It can be toxic to certain cell types, and its antibacterial activity is limited to Mycobacterium tuberculosis and related species.
将来の方向性
There are a number of future directions for research on 4-Methoxy-benzoic acid isobutylidene-hydrazide. One area of interest is the development of new drugs that target the same pathway as 4-Methoxy-benzoic acid isobutylidene-hydrazide but are effective against drug-resistant strains of Mycobacterium tuberculosis. Another area of interest is the use of 4-Methoxy-benzoic acid isobutylidene-hydrazide as a tool for studying the metabolism of hydrazides and their potential role in disease. Finally, 4-Methoxy-benzoic acid isobutylidene-hydrazide may have potential as a treatment for other diseases such as cancer, and further research in this area is warranted.
合成法
Isoniazid can be synthesized by the reaction of isonicotinic acid hydrazide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization.
科学的研究の応用
Isoniazid has been extensively studied for its antibacterial properties and its mechanism of action. It has also been used as a tool in biochemical research to study the metabolism of hydrazides and the role of mycolic acid in bacterial cell walls. In addition, 4-Methoxy-benzoic acid isobutylidene-hydrazide has been investigated for its potential use in the treatment of other diseases such as leprosy and cancer.
特性
製品名 |
4-Methoxy-benzoic acid isobutylidene-hydrazide |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC名 |
4-methoxy-N-[(E)-2-methylpropylideneamino]benzamide |
InChI |
InChI=1S/C12H16N2O2/c1-9(2)8-13-14-12(15)10-4-6-11(16-3)7-5-10/h4-9H,1-3H3,(H,14,15)/b13-8+ |
InChIキー |
XPPKNVXBPHONEL-MDWZMJQESA-N |
異性体SMILES |
CC(C)/C=N/NC(=O)C1=CC=C(C=C1)OC |
SMILES |
CC(C)C=NNC(=O)C1=CC=C(C=C1)OC |
正規SMILES |
CC(C)C=NNC(=O)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)



![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)

![N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B256668.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B256670.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol](/img/structure/B256673.png)


![3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B256677.png)
